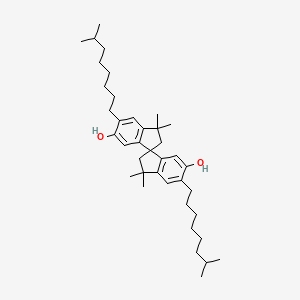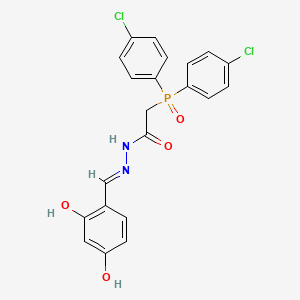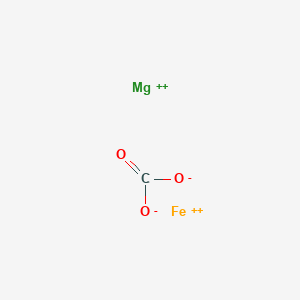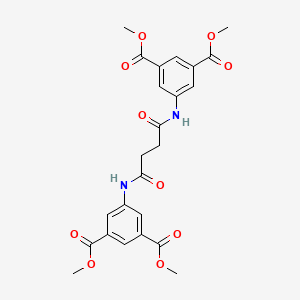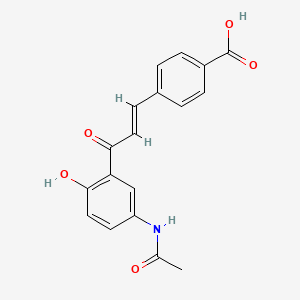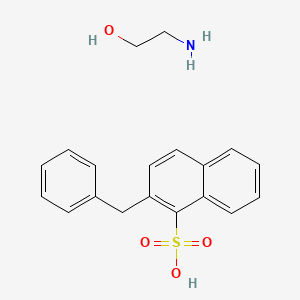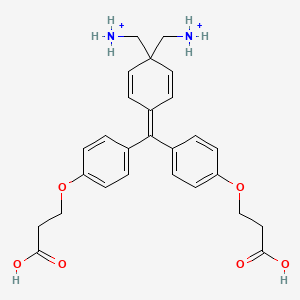
(4-(4,4'-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium is a complex organic compound with the molecular formula C27H28NO6. It is known for its unique structure, which includes a cyclohexa-2,5-dien-1-ylidene core with bis(2-carboxyethoxy)benzhydrylidene and dimethylammonium groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium typically involves multiple steps. One common method includes the reaction of 4,4’-bis(2-carboxyethoxy)benzophenone with cyclohexa-2,5-dien-1-one under acidic conditions to form the intermediate compound. This intermediate is then reacted with dimethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylammonium group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(4,4’-Bis(dimethylamino)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Known for its use as a dye (C.I. Basic Violet 3).
(4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium chloride: Similar structure but with chloride ions.
Uniqueness
The uniqueness of (4-(4,4’-Bis(2-carboxyethoxy)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69059-95-6 |
|---|---|
Molekularformel |
C27H32N2O6+2 |
Molekulargewicht |
480.6 g/mol |
IUPAC-Name |
[1-(azaniumylmethyl)-4-[bis[4-(2-carboxyethoxy)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]methylazanium |
InChI |
InChI=1S/C27H30N2O6/c28-17-27(18-29)13-9-21(10-14-27)26(19-1-5-22(6-2-19)34-15-11-24(30)31)20-3-7-23(8-4-20)35-16-12-25(32)33/h1-10,13-14H,11-12,15-18,28-29H2,(H,30,31)(H,32,33)/p+2 |
InChI-Schlüssel |
DQQXXIXWXMZJEM-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC(=CC=C1C(=C2C=CC(C=C2)(C[NH3+])C[NH3+])C3=CC=C(C=C3)OCCC(=O)O)OCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


